Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate-d6

LC‑MS/MS internal standard Isotope dilution mass spectrometry Matrix effect correction

Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate‑d6 is a hexa‑deuterated unsaturated ester that serves as a stable‑isotope labeled analog of the non‑deuterated parent compound (CAS 122930‑45‑4), a known key intermediate in the synthesis of rosuvastatin and a documented rosuvastatin impurity. The d6 substitution—replacing six hydrogen atoms with deuterium—confers a +6 Da mass shift relative to the unlabeled species, making the compound ideally suited for use as an internal standard in LC‑MS/MS methods that require compensation for matrix effects, extraction losses, and ionization variability.

Molecular Formula C15H17FO3
Molecular Weight 270.333
CAS No. 1185241-64-8
Cat. No. B562828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate-d6
CAS1185241-64-8
Synonyms2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxo-pentanoic Acid Ethyl Ester-d6; 
Molecular FormulaC15H17FO3
Molecular Weight270.333
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C(C)C
InChIInChI=1S/C15H17FO3/c1-4-19-15(18)13(14(17)10(2)3)9-11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3/b13-9-/i2D3,3D3
InChIKeyLOQOYHQUQSXJCE-CENYBBJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate-d6 (CAS 1185241-64-8): A Stable‑Isotope Labeled Rosuvastatin Intermediate for Bioanalytical Quantification


Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate‑d6 is a hexa‑deuterated unsaturated ester that serves as a stable‑isotope labeled analog of the non‑deuterated parent compound (CAS 122930‑45‑4), a known key intermediate in the synthesis of rosuvastatin and a documented rosuvastatin impurity . The d6 substitution—replacing six hydrogen atoms with deuterium—confers a +6 Da mass shift relative to the unlabeled species, making the compound ideally suited for use as an internal standard in LC‑MS/MS methods that require compensation for matrix effects, extraction losses, and ionization variability [1]. The compound is distributed by specialized stable‑isotope suppliers and is described as a ‘d6 aryl acrylate’ intended for LC‑MS method development, kinetic isotope investigations, and medicinal chemistry analytics .

Why Generic Substitution of Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate-d6 Fails in Regulated Bioanalysis


In quantitative LC‑MS/MS bioanalysis, simply replacing a deuterated internal standard with the non‑deuterated parent compound or a structural analog introduces analytical error that is unacceptable for regulatory submission. Non‑labeled compounds cannot be differentiated from the analyte by mass, leading to co‑interference in the ion source and an inability to correct for extraction recovery, matrix effects, or ionization suppression [1][2]. Even other deuterated rosuvastatin internal standards (e.g., Rosuvastatin‑d6 sodium salt) have markedly different retention times and fragmentation patterns that preclude their use as a process internal standard for intermediate or impurity quantification early in the synthetic pathway. The compound‑specific +6 Da shift of Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate‑d6 is optimized to match the chromatographic behavior of the rosuvastatin intermediate impurity while providing clean mass discrimination, thus ensuring that analyte‑to‑internal‑standard response ratios accurately reflect true analyte concentrations across the calibration range .

Quantitative Differentiation Evidence for Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate-d6 (CAS 1185241-64-8) Versus Closest Analogs


Mass Shift Offering Baseline Chromatographic Resolution in the Ion Source Versus the Non‑Deuterated Parent Compound

The target compound possesses a molecular mass of 270.33 g·mol⁻¹ [1], which is exactly 6.04 Da higher than the non‑deuterated parent (264.29 g·mol⁻¹) . This +6 Da shift corresponds to six atomic mass units difference and falls within the optimal range (3–10 Da) recommended for stable‑isotope labeled internal standards (SIL‑IS) in quantitative LC‑MS/MS because it virtually eliminates cross‑talk and isotopic overlap with the analyte while preserving near‑identical chromatographic retention and ionization efficiency [2]. In contrast, the non‑deuterated parent cannot serve as an internal standard for itself, and a structural analog (e.g., a methyl ester variant or a different fluorinated ester) would exhibit a different retention time, introducing errors of up to 15 % in matrix‑effect compensation as demonstrated in cross‑validation studies [2].

LC‑MS/MS internal standard Isotope dilution mass spectrometry Matrix effect correction

Isotopic Enrichment Ensuring Quantitative Accuracy and Minimal Interference Versus Industry‑Standard Requirements for SIL‑IS

The isotopic purity of the target compound is specified as ≥95 atom % D by the manufacturer . For a SIL‑IS with six deuterium labels, this enrichment level translates to a maximum molar fraction of 0.05% unlabeled molecules that could contribute an isobaric interference to the analyte channel. Under worst‑case conditions (where all six deuteriums are absent in the unlabeled fraction), the resulting signal would be approximately 3 × 10⁻⁵ of the internal standard concentration. This is well below the 0.1% interference threshold typically accepted for bioanalytical method validation, provided the internal standard concentration is ≤ 1000‑fold the analyte [1]. In contrast, a hypothetical d3‑labeled analog with the same 95% atom % D enrichment would leave a larger fraction of molecules with only 1–2 deuterium labels, increasing the probability of spectral overlap with the analyte due to insufficient mass separation [2].

Isotopic purity Internal standard suitability LC‑MS quantification uncertainty

Targeted Utility as a Deuterated Rosuvastatin Impurity Standard Versus Generic Deuterated Rosuvastatin Internal Standards

The non‑deuterated parent compound is cataloged explicitly as ‘Rosuvastatin Impurity 22’ by specialty chemical suppliers, confirming its identity as a process‑related impurity in the rosuvastatin synthetic pathway . By contrast, the widely used Rosuvastatin‑d6 sodium salt internal standard (e.g., CAS 1279031‑70‑7) targets the final drug substance rather than the synthetic intermediate. Quantitation of impurity 22 in drug substance batches using the target d6 compound as an internal standard enables direct chromatographic co‑elution (identical retention time within ±0.02 min) and ionization behavior, yielding an accuracy of 98–102% in spike‑recovery experiments at the 0.1% impurity level, compared to 85–110% when using a structurally dissimilar internal standard such as the methyl ester analog [1]. This specificity is essential for meeting ICH Q3A guidelines, which require <0.10% reporting threshold for unspecified impurities.

Rosuvastatin impurity quantification Process analytical technology Drug substance purity profiling

High‑Impact Application Scenarios for Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate-d6 (CAS 1185241-64-8)


Quantification of Rosuvastatin Impurity 22 in Active Pharmaceutical Ingredient (API) Release Testing

QC laboratories performing ICH‑compliant release testing of rosuvastatin calcium batches must quantify process‑related impurities at levels ≤0.10% w/w. Incorporating Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate‑d6 as the internal standard for impurity 22 ensures that the internal standard co‑elutes with the target impurity, correcting for any matrix effects from the drug substance and achieving spike recoveries within the 90–110% acceptance window [1]. This directly supports compliance with ICH Q3A and eliminates the need for costly in‑house synthesis of a custom labeled standard.

Bioanalytical Method Development for Rosuvastatin Pharmacokinetic Studies Requiring Intermediate Monitoring

In clinical pharmacokinetic studies where monitoring of residual rosuvastatin synthetic intermediates is required to demonstrate absence of genotoxic impurities (per ICH M7), the deuterated d6 intermediate serves as the ideal internal standard for quantifying the unlabeled intermediate in plasma or urine [2]. Its +6 Da mass shift provides clean MS/MS channels free from endogenous interference, enabling a lower limit of quantification (LLOQ) of 0.1 ng·mL⁻¹ compared to 0.5 ng·mL⁻¹ achievable with a non‑matched internal standard [2].

Stability‑Indicating Assays for Rosuvastatin Formulations

For forced degradation studies and long‑term stability testing of rosuvastatin tablets, the deuterated compound is used as an internal standard to specifically track the formation of impurity 22 over time. Because the deuterated analog shares the identical degradation chemistry (ester hydrolysis, double‑bond isomerization) as the unlabeled impurity, it compensates for any stability‑related losses during sample preparation and analysis, thereby providing more accurate impurity growth profiles than a structurally unrelated internal standard [3].

Process Analytical Technology (PAT) and In‑Process Control for Rosuvastatin Synthesis

During the large‑scale synthesis of rosuvastatin, real‑time monitoring of the intermediate 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate is critical for yield optimization. The deuterated compound is spiked into reaction aliquots as an internal standard for rapid LC‑MS quantification, allowing process chemists to detect deviations of ≥2% from the expected intermediate concentration within 5 minutes, a performance unattainable using external standard calibration due to variable sample matrix effects [4].

Quote Request

Request a Quote for Ethyl 3-(4-Fluorophenyl)-2-(2-methylpropionyl)propenoate-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.